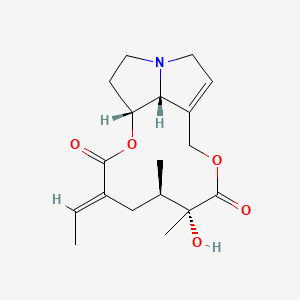
Farnesylthiotriazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole compounds, which includes Farnesylthiotriazole, has been a topic of interest in medicinal chemistry. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres . A series of 22 indazole derivatives was synthesized and studied as antiprotozoals. The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .Molecular Structure Analysis
Farnesylthiotriazole’s molecular structure consists of 48 bonds in total, including 21 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfide, and 1 Triazole . Molecular dynamics simulations and structural analysis can be used to understand the behavior of molecules like Farnesylthiotriazole .Chemical Reactions Analysis
The analysis of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms . ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like Farnesylthiotriazole can be analyzed using various methods. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .Applications De Recherche Scientifique
Antifungal Activity and Biofilm Inhibition
Research has demonstrated the potential of Farnesylthiotriazole and related compounds in antifungal applications. For instance, studies have shown that farnesol, a compound related to Farnesylthiotriazole, inhibits biofilm formation in Candida albicans. This effect is concentration-dependent and influences the expression of hypha-specific wall proteins in biofilms, suggesting a potential therapeutic role against Candida infections (Ramage et al., 2002). Moreover, farnesol has been observed to enhance the antifungal activity of some antimycotics, reducing the pathogenicity of Candida albicans in an in vivo quail model (Sachivkina et al., 2022).
Cancer Research
Farnesol, a closely related compound, has been studied for its potential in cancer treatment. One study found that farnesol induces apoptosis in DU145 prostate cancer cells through pathways involving the PI3K/Akt and MAPK signaling pathways, suggesting a possible role in cancer therapy (Park et al., 2014).
Treatment of Parasitic Diseases
Protein farnesylation, a process inhibited by compounds like Farnesylthiotriazole, is being investigated for the treatment of parasitic diseases. Inhibitors of protein farnesyltransferase have shown efficacy against eukaryotic pathogens in animal models, including those causing African sleeping sickness and malaria (Eastman et al., 2006).
Chemotherapy Development
The discovery of compounds like Tropifexor, which act as FXR agonists, has implications for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Such compounds have advanced into phase 2 human clinical trials (Tully et al., 2017).
Reactive Oxygen Species Generation
Farnesol, related to Farnesylthiotriazole, has been shown to induce reactive oxygen species (ROS) generation in yeast, which affects cell viability. This mechanism is independent of the mitochondrial electron transport chain andsuggests potential applications in controlling yeast growth or exploiting ROS generation for therapeutic purposes (Machida et al., 1998).
Quorum Sensing Molecule in Candida
Farnesol, a quorum-sensing molecule produced by Candida albicans, plays a critical role in the regulation of morphogenesis, such as the yeast-to-hyphae transformation. It has potential as an antimicrobial and anti-biofilm agent, especially in yeasts resistant to conventional therapies. Its effects on sterol biosynthesis, apoptosis, and efflux pumps in resistant yeasts are significant areas of research (Dižová & Bujdáková, 2017).
Modulation of Antifungal Drug Efficacy
Farnesol has shown potential in modulating the efficacy of antifungal drugs. It has been observed to increase the sensitivity of Candida albicans to antimycotic drugs, suggesting its use as an adjunctive treatment, particularly in multi-resistant strains of Candida (Sachivkina et al., 2021).
Protein Prenylation Inhibitors in Cancer Therapy
The development of farnesyl transferase inhibitors, which could be structurally similar to Farnesylthiotriazole, has been a major focus in cancer therapy. These inhibitors target protein prenylation, a critical process in cell signaling and growth, showing promise in preclinical models against various cancers (Williams, 1999).
Neutrophil Activation and Protein Kinase C
Farnesyl thiotriazole has been identified as a potent neutrophil agonist and a novel activator of protein kinase C (PKC). This indicates potential applications in immune response modulation and in understanding the signaling pathways involving PKC (Gilbert et al., 1995).
Farnesyltransferase Inhibitors' Clinical Efficacy
Farnesyltransferase inhibitors, closely related to Farnesylthiotriazole, have shown clinical efficacy in treating leukemias, gliomas, and non-small-cell lung cancers. Understanding the downstreamtargets of farnesyltransferase is crucial to improve the efficacy of these inhibitors in cancer treatment (Cox & Der, 2002).
Safety And Hazards
Orientations Futures
While specific future directions for Farnesylthiotriazole were not found in the search results, the field of medicinal chemistry continues to evolve with ongoing efforts to identify resistance and its emergence used for a safe future . The development of new materials and the establishment of structure–function relationships are key areas of focus .
Propriétés
IUPAC Name |
5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNCKFWHATRCH-XGGJEREUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesylthiotriazole | |
CAS RN |
156604-45-4 | |
| Record name | Farnesylthiotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)
![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)
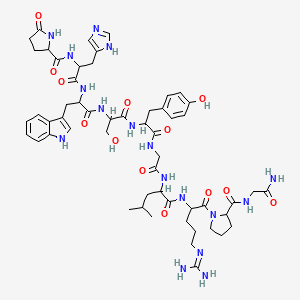
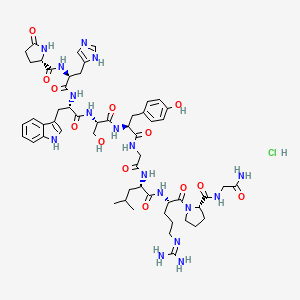
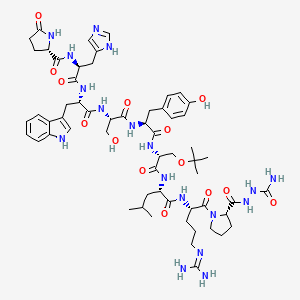

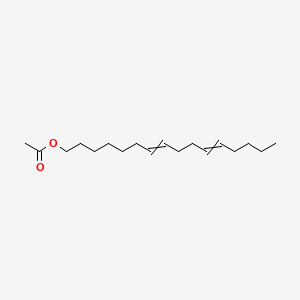
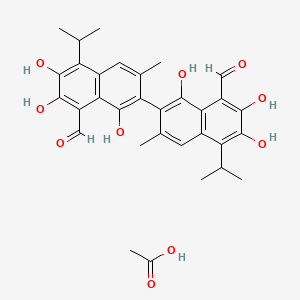
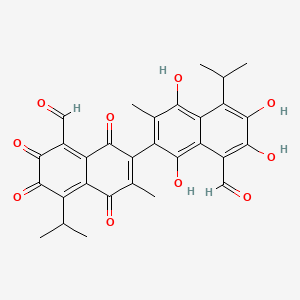
![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)
